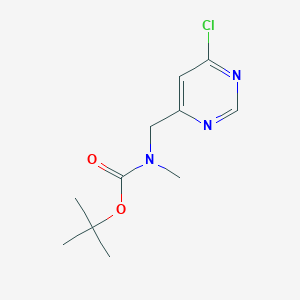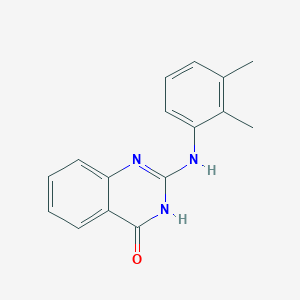
6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine is a heterocyclic compound that contains a pyridine ring substituted with chloro, fluoropyrrolidinyl, methyl, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with 3-fluoropyrrolidine under controlled conditions. The reaction may involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution. The nitro group can be introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chloro group.
科学研究应用
6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential for redox reactions, which could influence cellular processes. The fluoropyrrolidinyl group may enhance binding affinity to specific targets due to its electronic properties.
相似化合物的比较
Similar Compounds
2-Chloro-3-nitropyridine: Lacks the fluoropyrrolidinyl and methyl groups, making it less complex.
4-Methyl-2-nitropyridine: Lacks the chloro and fluoropyrrolidinyl groups.
3-Fluoropyrrolidine: Lacks the pyridine ring and other substituents.
Uniqueness
6-Chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups, along with the fluoropyrrolidinyl moiety, makes it a versatile compound for various applications.
属性
CAS 编号 |
1956364-83-2 |
|---|---|
分子式 |
C10H11ClFN3O2 |
分子量 |
259.66 g/mol |
IUPAC 名称 |
6-chloro-2-(3-fluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine |
InChI |
InChI=1S/C10H11ClFN3O2/c1-6-4-8(11)13-10(9(6)15(16)17)14-3-2-7(12)5-14/h4,7H,2-3,5H2,1H3 |
InChI 键 |
UMCBBJJPBBMCDF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])N2CCC(C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


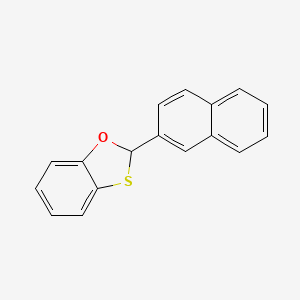
![1-Azaspiro[4.5]decane-2,8-dione oxalate](/img/structure/B15065617.png)
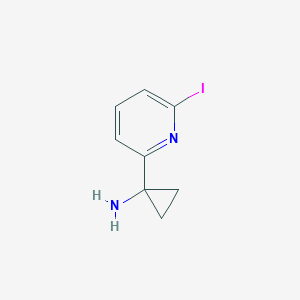


![[2-(Naphthalen-1-yl)phenyl]acetic acid](/img/structure/B15065650.png)

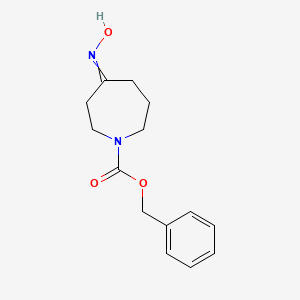
![2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one](/img/structure/B15065670.png)

![4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine](/img/structure/B15065684.png)

